![molecular formula C20H23F3N2 B5494917 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine, also known as JNJ-7925476, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit activity on various receptors in the central nervous system.
作用机制
The exact mechanism of action of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. It also exhibits activity at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to bind to the sigma-1 receptor, which is involved in the modulation of various cellular functions.
Biochemical and Physiological Effects:
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit several biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive functions. It also increases the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One of the major advantages of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine in lab experiments is its selectivity for specific receptors. This allows researchers to study the effects of the compound on specific pathways and functions. However, one of the limitations of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine. One potential application is in the treatment of schizophrenia, a neurological disorder characterized by a disruption in the regulation of dopamine in the brain. 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit activity on the dopamine D2 receptor, which makes it a promising candidate for the development of new antipsychotic drugs.
Another potential application is in the treatment of depression and anxiety disorders. 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit activity on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Overall, the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has shown promising results for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
合成方法
The synthesis of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 3-(2-(3-(trifluoromethyl)phenyl)ethyl)-1-piperidinecarboxaldehyde in the presence of a base. This reaction yields the intermediate product, which is then treated with a reducing agent to obtain the final product.
科学研究应用
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit activity on several receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. These receptors play a crucial role in the regulation of mood, cognition, and behavior.
属性
IUPAC Name |
4-[[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-5-1-3-16(13-19)6-7-17-4-2-12-25(14-17)15-18-8-10-24-11-9-18/h1,3,5,8-11,13,17H,2,4,6-7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHGHCHSNJGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-{2-[3-(Trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)

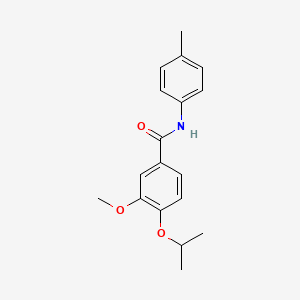
![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
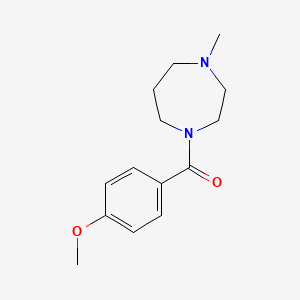
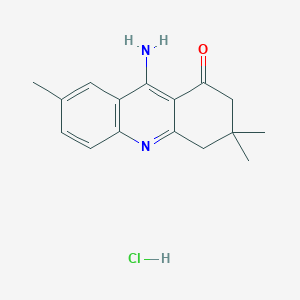
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
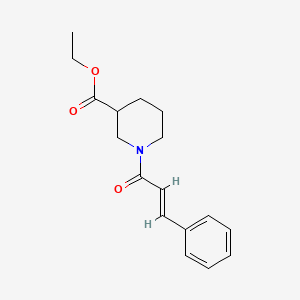
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
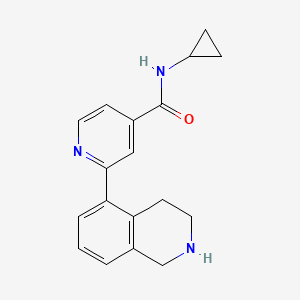
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)